Methyl benzoate is an organic compound with the chemical formula C₈H₈O₂, commonly represented as C₆H₅COOCH₃. It is classified as an ester, specifically the methyl ester of benzoic acid. Methyl benzoate appears as a colorless to slightly yellow liquid with a pleasant, fruity odor reminiscent of wintergreen oil. It is slightly soluble in water but miscible with most organic solvents, making it useful in various applications, including flavoring and fragrance .
Methyl benzoate exhibits some biological activities, including antimicrobial properties. It has been isolated from natural sources such as guava and kiwifruit, where it contributes to the aroma and flavor profile. Additionally, it has been studied for its potential use in perfumery and as a flavoring agent in food products due to its pleasant scent .
Methyl benzoate can be synthesized through several methods:
Methyl benzoate has diverse applications across various industries:
Methyl benzoate interacts with several chemical agents:
Methyl benzoate shares structural similarities with several compounds within the ester family. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Ethyl Benzoate | C₉H₁₀O₂ | Similar aroma; used in flavoring; slightly more soluble in water than methyl benzoate. |
Benzyl Benzoate | C₁₄H₁₂O₂ | Used as a plasticizer; has a more complex structure due to an additional benzyl group. |
Propyl Benzoate | C₁₀H₁₂O₂ | Similar applications but with different volatility and aroma profiles compared to methyl benzoate. |
Methyl benzoate's unique characteristics stem from its specific molecular structure that allows it to be used effectively as both a flavoring agent and a fragrance component while also serving as a versatile intermediate in organic synthesis. Its reactivity profile distinguishes it from other esters, particularly in terms of electrophilic substitution reactions on the aromatic ring.
Methyl benzoate’s molecular formula, C₈H₈O₂, corresponds to a molecular weight of 136.15 g/mol. The structure comprises a benzene ring bonded to a carbonyl group (C=O) and a methoxy group (–O–CH₃), as shown in its SMILES notation: COC(=O)c1ccccc1
. The IUPAC name, methyl benzenecarboxylate, reflects this arrangement.
Key physical properties include:
Property | Value | Source |
---|---|---|
Boiling Point | 198–200°C | |
Density (20°C) | 1.085–1.093 g/mL | |
Refractive Index (20°C) | 1.515–1.520 | |
Solubility in Water | 2 g/L at 25°C | |
Flash Point | 82–91°C (closed cup) |
Spectral data further elucidates its identity:
Methyl benzoate is synthesized via Fischer esterification, where benzoic acid reacts with methanol under acidic conditions (e.g., H₂SO₄):
$$ \text{C₆H₅COOH + CH₃OH} \rightleftharpoons \text{C₆H₅COOCH₃ + H₂O} $$
The equilibrium is driven by excess methanol or water removal.
Electrophilic substitution reactions target the aromatic ring. For example, nitration with HNO₃/H₂SO₄ yields methyl 3-nitrobenzoate as the major product due to the meta-directing effect of the ester group:$$ \text{C₆H₅COOCH₃ + HNO₃} \rightarrow \text{3-NO₂C₆H₄COOCH₃ + H₂O} $$
Irritant;Health Hazard